![molecular formula C17H14F3NO3 B2530221 3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 871322-85-9](/img/structure/B2530221.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to improve biological activity and increase chemical or metabolic stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthetic Methods and Spectroscopic Properties : Research has focused on synthesizing various derivatives, including thiourea derivatives, to explore their antibiofilm and antimicrobial properties. These compounds are characterized by elemental analysis, IR, and NMR spectroscopy, demonstrating the potential for developing novel antimicrobial agents with specific structural features for enhanced activity (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis : Studies have also delved into the crystal structure of related compounds to understand their molecular conformation, which is crucial for their biological activity and interaction with biological targets. Such insights are valuable for designing drugs with improved efficacy and selectivity (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Biological Activity and Potential Therapeutic Uses
Antimicrobial and Antifungal Activities : Several studies have synthesized compounds to test their antimicrobial and antifungal properties. The biological activity tests have shown that these compounds exhibit significant efficacy against various strains of bacteria and fungi, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).
Inhibition of Biological Targets : Research has also explored the inhibition of specific biological targets, such as NF-kappaB and AP-1 transcription factors, by related compounds. These studies contribute to the understanding of the molecular mechanisms of action of these compounds and their potential therapeutic applications in diseases where these transcription factors play a critical role (Palanki et al., 2000).
Immunosuppressive and Antirheumatic Drug Potential : Isoxazol derivatives have been investigated for their immunosuppressive properties and their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. These findings are significant for the development of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-10-15(24-14-8-3-2-7-13(14)23-10)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h2-10,15H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRJWVFJQKNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
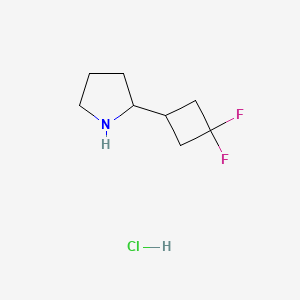
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)
![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)
![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)
![ethyl 3-[3-(1H-imidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2530146.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)
![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)
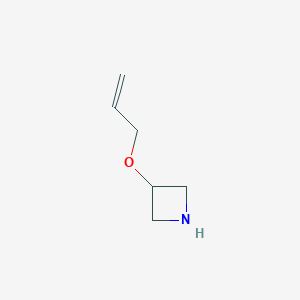

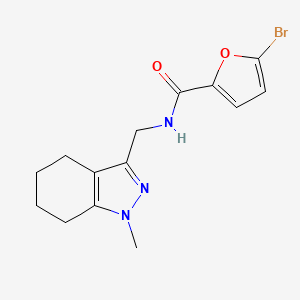
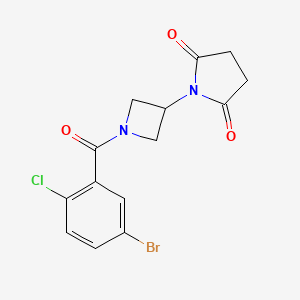
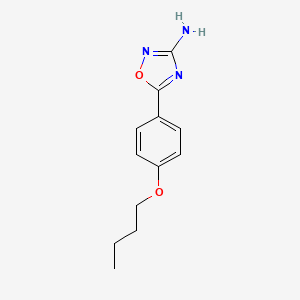
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
